molecular formula C7H6ClNO3 B146433 4-Chloro-2-nitroanisole CAS No. 89-21-4

4-Chloro-2-nitroanisole

Cat. No.: B146433
CAS No.: 89-21-4
M. Wt: 187.58 g/mol
InChI Key: OSAYFGJUEOYRHY-UHFFFAOYSA-N
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Description

4-Chloro-2-nitroanisole (CAS 89-21-4) is a nitroaromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol. It is a yellow to green crystalline solid with a melting point of 98°C and solubility in alcohol and oxygenated solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroanisole can be synthesized through the nitration of 4-chloroanisole. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-Chloro-2-methoxyaniline.

    Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Chloro-2-nitroanisole serves as a precursor in the synthesis of various pharmaceutical compounds. It can be reduced to form 4-chloro-2-aminoanisole, which is explored for its potential anti-inflammatory and anticancer properties. The reduction process typically employs catalytic hydrogenation techniques using platinum catalysts, which enhance selectivity towards the nitro group while preserving other functional groups .

Case Study: Synthesis of Anti-Inflammatory Agents

In a study published by Reaxa Ltd., this compound was subjected to hydrogenation under optimized conditions. The reaction yielded 4-chloro-2-aminoanisole with an impressive conversion rate of 87% . This demonstrates its utility in producing bioactive compounds.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that enhance biological activity.

Data Table: Comparison of Agrochemical Derivatives

CompoundApplicationSynthesis Method
4-Chloro-2-nitroanilineHerbicideNitration followed by reduction
4-Chloro-2-nitrophenolInsecticideHydrolysis of corresponding nitro compound
4-Chloro-2-aminoanisolePlant growth regulatorReduction of nitro group

Industrial Uses

In industrial chemistry, this compound is employed as an intermediate for producing dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and plastics.

Biochemical Research

The compound is also significant in biochemical studies, serving as a probe to investigate enzyme activities and metabolic pathways. Its interaction with enzymes can provide insights into degradation pathways, such as those observed with Rhodococcus sp., which utilizes this compound for growth while releasing metabolites like nitrite and chloride ions.

Research Findings on Degradation Pathways

Studies have shown that this compound can be degraded by specific bacterial strains through enzymatic processes involving flavin-dependent monooxygenases. This degradation pathway highlights its environmental implications and potential for bioremediation applications.

Environmental Impact

Given its stability and resistance to biodegradation, understanding the environmental fate of this compound is crucial. Research indicates that its degradation products may have varying toxicity levels, necessitating further investigation into their ecological effects.

Mechanism of Action

The specific mechanism of action of 4-chloro-2-nitroanisole depends on its application. In the pharmaceutical industry, it may act as a precursor for the synthesis of drugs with specific therapeutic effects. The molecular targets and pathways involved would vary based on the final drug product synthesized from this compound .

Comparison with Similar Compounds

Structural Isomers: Positional Effects

Positional isomerism significantly impacts physical properties and reactivity. Key isomers include:

Compound CAS Number Substituent Positions Melting Point Key Reactivity Findings
4-Chloro-2-nitroanisole 89-21-4 -NO₂ (C2), -Cl (C4) 98°C Lower catalytic conversion (53%) in Suzuki-Miyaura reactions due to steric hindrance
4-Chloro-3-nitroanisole 10298-80-3 -NO₂ (C3), -Cl (C4) 98°C Higher catalytic conversion (100%) under identical conditions
2-Chloro-4-nitroanisole 4920-79-0 -NO₂ (C4), -Cl (C2) Not reported Limited data on reactivity; structural similarity suggests potential dyestuff use

Key Insight : The nitro group's position (ortho vs. meta) in chloronitroanisole isomers alters steric and electronic effects, influencing reaction efficiency. For example, 4-chloro-3-nitroanisole outperforms its ortho-nitro counterpart in cross-coupling reactions .

Functional Group Variants

Replacing the methoxy (-OCH₃) group with other substituents modifies properties:

Compound Molecular Formula Substituent Key Differences
4-Chloro-2-nitrophenol C₆H₄ClNO₃ -OH (C1) Hydroxyl group increases polarity, enhancing solubility in hot water
4-Chloro-2-nitrotoluene C₇H₆ClNO₂ -CH₃ (C1) Methyl group reduces electrophilicity, limiting use in dyestuff synthesis

Comparison : The methoxy group in this compound provides electron-donating resonance effects, stabilizing intermediates in electrophilic substitution reactions compared to -OH or -CH₃ variants.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Melting Point Solubility Key Applications
This compound 187.58 98°C Alcohol, ethers Dyestuff intermediates
4-Chloro-3-nitroanisole 187.58 98°C Alcohol Catalysis, dyestuffs
5-Chloro-2-nitroanisole 187.58 70–72°C Not reported Limited industrial data

Research Findings

  • Catalytic Reactivity : The nitro group's position in chloronitroanisole isomers critically affects Suzuki-Miyaura cross-coupling efficiency. 4-Chloro-3-nitroanisole achieved full conversion with 1 mol% catalyst, while this compound required 2 mol% catalyst for 81% yield .
  • Industrial Use: Derivatives like 2-amino-4-chloroanisole are commercially significant, with applications spanning pigments and azoic dyes .

Biological Activity

4-Chloro-2-nitroanisole (C7H6ClNO3) is a synthetic compound that belongs to the class of nitroanisoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a nitro group on an anisole structure. Its molecular formula is C7H6ClNO3, and it has been identified as having harmful effects upon ingestion and skin contact, classified under acute toxicity (H302) and skin irritation (H315) warnings .

Toxicity

The compound exhibits significant toxicity, particularly through oral exposure. Studies indicate that it can cause skin irritation and has harmful effects if ingested. The acute toxicity level suggests that it can pose serious health risks, particularly in occupational settings where exposure is more likely .

Antimicrobial Properties

Recent studies have indicated that nitro-substituted compounds, including this compound, may exhibit antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacterial strains, although specific data on this compound remains limited. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Carcinogenic Potential

The carcinogenic potential of nitro compounds is a subject of ongoing research. While direct studies on this compound are scarce, related compounds in the nitroaniline and nitroanisole classes have been associated with increased cancer risk due to their ability to form reactive metabolites that can damage DNA . The International Agency for Research on Cancer (IARC) has classified several nitro compounds as possible human carcinogens, warranting caution in handling and exposure .

Occupational Exposure

A study conducted on workers in a dye factory highlighted significant exposure to this compound and its derivatives. The research found elevated levels of urinary metabolites indicative of increased absorption and potential toxicity among workers handling these chemicals . This underscores the importance of monitoring occupational exposure limits and implementing safety measures.

Synthesis Applications

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in chemical synthesis highlights its utility despite its toxicological profile. For instance, it has been used in the preparation of other biologically active molecules through reductive coupling reactions .

Research Findings

Study Findings
Yoshida et al., 1989Documented occupational exposure levels and health effects among workers handling chloronitrobenzenes.
IARC MonographsDiscussed potential carcinogenicity of nitro compounds, including implications for this compound.
Recent Synthesis StudiesDemonstrated the use of this compound as a precursor in synthesizing biologically active compounds .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-nitroanisole, and what critical parameters influence yield in nucleophilic substitution reactions?

Answer:
The primary synthetic route involves reacting 2,5-dichloronitrobenzene with methanol under controlled conditions to form the methoxy group via nucleophilic aromatic substitution (SNAr). Key parameters include:

  • Temperature : Optimal reaction rates are achieved at 80–100°C to balance activation energy and side reactions.
  • Catalyst : Alkali metal hydroxides (e.g., NaOH) enhance nucleophilicity by deprotonating methanol.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve substitution efficiency .
    Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent hydrolysis of intermediates.

Q. How can researchers accurately determine the purity of this compound, and what analytical techniques are most effective for identifying common byproducts?

Answer:

  • Melting Point (MP) Analysis : The compound exhibits a sharp MP of 98°C (lit.). Deviations >2°C indicate impurities like unreacted 2,5-dichloronitrobenzene or methoxylation byproducts .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve nitro-aromatic impurities.
    • TLC : Silica gel plates (hexane:ethyl acetate, 4:1) visualize spots under UV light.
  • Spectroscopy : FT-IR confirms functional groups (e.g., NO₂ at ~1520 cm⁻¹), while ¹H NMR detects residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) .

Q. What mechanistic insights explain the regioselective nitration and methoxylation patterns observed in this compound derivatives?

Answer:
Regioselectivity is governed by:

  • Electrophilic Aromatic Substitution (EAS) : The nitro group (-NO₂) is a meta-directing, deactivating substituent. Methoxylation occurs preferentially at the para position relative to chlorine due to steric and electronic effects.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) of this compound yields 5-chloro-2-methoxyaniline, where the nitro group’s electron-withdrawing effect directs reduction without disrupting the methoxy group .
    Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. How do solvent polarity and protic/aprotic environments affect the reaction kinetics of this compound in nucleophilic aromatic substitution reactions?

Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF): Increase reaction rates by stabilizing the negatively charged transition state in SNAr mechanisms.
  • Protic solvents (e.g., methanol): Compete with nucleophiles via hydrogen bonding, reducing substitution efficiency.
  • Solubility : The compound’s solubility in oxygenated solvents (e.g., ethanol) facilitates homogeneous reactions but may require inert atmospheres to prevent oxidation .

Q. What safety protocols are essential when handling this compound, given its limited toxicological data?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of particulate matter.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass containers at 4°C to prevent photodegradation and moisture ingress .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the electronic structure of this compound?

Answer:

  • Benchmarking : Compare DFT-calculated HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis spectra.
  • Vibrational Analysis : Validate IR/Raman peak assignments using hybrid functionals (e.g., ωB97X-D) to account for dispersion forces.
  • Crystallography : Single-crystal X-ray diffraction resolves discrepancies in bond lengths and angles predicted computationally .

Q. How can researchers employ tandem mass spectrometry (MS/MS) to differentiate isomeric byproducts in this compound synthesis?

Answer:

  • Fragmentation Patterns : Isomers (e.g., 4-Chloro-3-nitroanisole vs. This compound) exhibit distinct fragmentation pathways. Monitor chlorine isotope clusters (³⁵Cl/³⁷Cl) and nitro group cleavages.
  • High-Resolution MS : Accurately measure m/z ratios (e.g., Q-TOF instruments) to distinguish between [M+H]⁺ ions of isomers (Δmass < 0.001 Da).
  • Collision-Induced Dissociation (CID) : Vary collision energies to isolate diagnostic fragments (e.g., loss of NO₂ or Cl groups) .

Q. What experimental designs minimize over-reduction during catalytic hydrogenation of this compound to its aniline derivative?

Answer:

  • Catalyst Selection : Use Lindlar catalyst (Pd/CaCO₃) for partial hydrogenation instead of PtO₂, which may reduce the methoxy group.
  • Reaction Monitoring : Track nitro group conversion via in-situ FT-IR (disappearance of NO₂ peaks at ~1520 cm⁻¹).
  • Solvent Optimization : Ethanol/water mixtures (9:1) prevent excessive proton availability, reducing dechlorination side reactions .

Q. How does the crystalline structure of this compound influence its reactivity in solid-state reactions?

Answer:

  • Packing Arrangements : Strong intermolecular Cl···O interactions stabilize the lattice, reducing solubility in non-polar solvents.
  • Thermal Stability : The MP (98°C) correlates with weak van der Waals forces, allowing melt-phase reactions without decomposition.
  • Polymorphism : Recrystallization from ethanol vs. acetone may yield different polymorphs, altering dissolution rates .

Q. What role does this compound play in the synthesis of azo dyes, and how are coupling reactions optimized?

Answer:

  • Diazo Coupling : The compound acts as a diazo component, reacting with coupling agents (e.g., β-naphthol) under acidic conditions (pH 3–5) to form azo linkages.
  • Optimization :
    • Temperature : Maintain 0–5°C to stabilize diazonium ions.
    • Catalyst : Sodium nitrite (NaNO₂) in HCl generates the diazonium salt in situ.
  • Product Isolation : Adjust pH to precipitate the dye (e.g., Disperse Red 324) and purify via column chromatography .

Properties

IUPAC Name

4-chloro-1-methoxy-2-nitrobenzene
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InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAYFGJUEOYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90237469
Record name 4-Chloro-2-nitroanisole
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Molecular Weight

187.58 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Alfa Aesar MSDS]
Record name 4-Chloro-2-nitroanisole
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CAS No.

89-21-4
Record name 4-Chloro-1-methoxy-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

0.072 mol (12.6 g) of 4-chloro-2-nitrophenol, 40 ml of acetone and 9.72 g of potassium carbonate are introduced into a 250 ml three-necked flask equipped with a stirring system, a thermometer and a condenser. The mixture is brought to 40° C. and 9.72 g of dimethyl sulphate are then added drop by drop; the mixture is heated under reflux for 5 hours; the potassium sulphate is separated; the acetone solution is concentrated under reduced pressure and the 4-chloro-2-nitroanisole is precipitated. It is separated and then crystallized in a water/acetone mixture.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.72 g
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reactant
Reaction Step One
Quantity
40 mL
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Reaction Step One
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9.72 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Nitroanisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 2-nitro-4-chloroanosole (55%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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